Technical Guide: Physicochemical Profiling & Application of Boc-1-Aminocyclobutane-1-Carboxylic Acid
Technical Guide: Physicochemical Profiling & Application of Boc-1-Aminocyclobutane-1-Carboxylic Acid
The following technical guide details the physicochemical properties, synthesis, and application of Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC) . This document is structured for researchers and drug discovery scientists, focusing on the causal relationship between the molecule's constrained geometry and its utility in peptidomimetics.
[1]
Executive Summary
Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC) is a protected, non-proteinogenic
In drug development, this molecule is a critical tool for:
-
Conformational Locking: Restricting
(phi) and (psi) torsion angles to stabilize secondary structures like -turns or -helices.[1] -
Metabolic Stability: The
-disubstitution sterically hinders proteases, significantly extending the half-life of peptide therapeutics.[1] -
Pharmacophore Positioning: Orienting side chains (or the ring itself) into specific vectors to maximize receptor affinity.
Chemical Identity & Structural Analysis[2][3][4]
The core structure of ACBC consists of an amino group and a carboxylic acid group attached to the same carbon (C1) of a cyclobutane ring. The Boc (tert-butoxycarbonyl) group protects the amine, rendering the molecule suitable for solution-phase or solid-phase peptide synthesis (SPPS).[1]
Structural Isomerism & Ring Pucker
While the 1,1-substituted isomer (ACBC) is achiral, the cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain and eclipsing interactions.[1]
-
Pucker Angle: Approximately 20–30°.[1]
-
Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid interconversion at room temperature unless constrained by the peptide environment.[1]
Note on Regioisomers: Researchers must distinguish 1-ACBC from 3-aminocyclobutane-1-carboxylic acid , a
Physicochemical Properties[2][5][6][7][8]
The following data aggregates experimental values and predictive models relevant for handling Boc-ACBC in a laboratory setting.
Table 1: Physicochemical Specifications
| Property | Value / Description | Context for Application |
| CAS Number | 120728-10-1 | Unique identifier for procurement.[1][2][3] |
| Formula | Molecular Weight: 215.25 g/mol .[1][3][4][5] | |
| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation.[1] |
| Melting Point | 129 – 133 °C | Sharp range indicates purity.[1][5] Lower than free AA (~261°C dec).[1] |
| Solubility | MeOH, DCM, EtOAc, DMF | Soluble in standard organic coupling solvents.[1] |
| pKa (COOH) | ~4.14 (Predicted) | Slightly higher than linear analogs due to ring electronics.[1] |
| LogP | ~1.2 (Predicted) | Moderate lipophilicity; membrane permeable.[1] |
| Storage | 2–8 °C, Desiccated | Hygroscopic; moisture can hydrolyze the Boc group over time. |
Solubility & Solvent Compatibility
The Boc group significantly enhances the lipophilicity of the zwitterionic parent amino acid.
-
Optimal Solvents: Dimethylformamide (DMF) and Dichloromethane (DCM) are the solvents of choice for coupling reactions.
-
Incompatible Solvents: Avoid protic solvents (water, ethanol) during activation steps (e.g., using EDC/NHS) to prevent hydrolysis of the active ester.[1]
Experimental Workflows
Synthesis & Protection Protocol
If commercial stock is unavailable, Boc-ACBC can be synthesized from the free amino acid.[1] This protocol relies on Schotten-Baumann conditions.[1]
Reagents: 1-aminocyclobutane-1-carboxylic acid, Di-tert-butyl dicarbonate (
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of free ACBC in 20 mL of 1:1 Dioxane/
. -
Basification: Add 2.5 equivalents of
. Causality: The base ensures the amine remains unprotonated (nucleophilic) to attack the Boc-anhydride. -
Addition: Cool to 0°C. Add 1.2 equivalents of
dropwise. -
Reaction: Stir at 0°C for 30 min, then warm to Room Temp (RT) for 12–16 hours.
-
Workup (Self-Validating):
-
Purification: Dry organic layer (
) and concentrate. Recrystallize from EtOAc/Hexane.
Solid-Phase Peptide Synthesis (SPPS) Integration
Boc-ACBC is sterically hindered.[1] Standard coupling times must be extended.
Coupling Protocol (Fmoc/tBu strategy equivalent):
-
Activator: HATU or PyBOP (preferred over DIC due to steric bulk).[1]
-
Stoichiometry: 3:3:6 (AA : HATU : DIPEA).[1]
-
Time: Double coupling (2 x 1 hour) is recommended.
-
Validation: Kaiser Test (Ninhydrin).[1][6] Note: The amine of ACBC is primary, so a negative Kaiser test after coupling confirms success.
Deprotection Kinetics (TFA)
The Boc group is acid-labile.[1]
-
Reagent: 50% TFA in DCM.[1]
-
Mechanism: Acid-catalyzed elimination releases isobutylene and
.[1] -
Scavengers: Add 2.5% TIS (Triisopropylsilane) if sensitive side chains (e.g., Trp, Met) are present to trap tert-butyl cations.[1]
Mechanism of Action: Conformational Restriction
The incorporation of ACBC into a peptide chain restricts the conformational space available to the backbone. This is visualized in the Ramachandran plot.
The "Thorpe-Ingold" Effect
The gem-dimethyl effect (or in this case, the cyclobutane ring) restricts the rotation around the
-
Result: The peptide is forced into a bent conformation.
-
Application: Ideal for stabilizing
-turns (types I and II) and -helices .[1]
Visualization of Pathway Logic
The following diagram illustrates the workflow for integrating Boc-ACBC into a drug discovery campaign, highlighting the decision points based on its physicochemical properties.
Figure 1: Strategic integration of Boc-ACBC in peptidomimetic drug design, linking synthesis to structural constraints.
References
-
ChemicalBook. (2024).[1] N-Boc-1-aminocyclobutanecarboxylic acid Properties and Synthesis. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Boc-1-amino-1-cyclobutane carboxylic acid Product Specification. Retrieved from [1]
-
Gatos, M., et al. (1997).[1] Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. Retrieved from [1]
-
Thermo Scientific. (2024).[1] Trans-3-(Boc-amino)cyclobutanecarboxylic acid Safety Data Sheet. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] 1-Aminocyclobutane-1-carboxylic acid Mass Spectrum. Retrieved from [1]
Sources
- 1. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. N-Boc-1-aminocyclobutanecarboxylic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]
- 4. N-Boc-1-aminocyclobutane carboxylic acid [stenutz.eu]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
